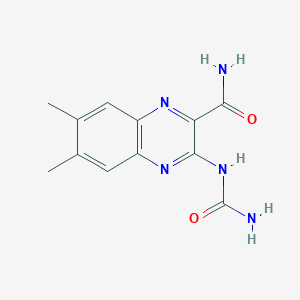
3-(Carbamoylamino)-6,7-dimethylquinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Carbamoylamino)-6,7-dimethylquinoxaline-2-carboxamide is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carbamoylamino)-6,7-dimethylquinoxaline-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,7-dimethylquinoxaline-2-carboxylic acid.
Amidation: The carboxylic acid is then converted to its corresponding amide using carbamoyl chloride in the presence of a base such as triethylamine.
Carbamoylation: The resulting amide is further reacted with an appropriate carbamoylating agent to introduce the carbamoylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Carbamoylamino)-6,7-dimethylquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with varied functional groups.
Scientific Research Applications
3-(Carbamoylamino)-6,7-dimethylquinoxaline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Carbamoylamino)-6,7-dimethylquinoxaline-2-carboxamide involves its interaction with specific molecular targets. It may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(Carbamoylamino)benzofuran-2(3H)-one
- 3-(Acylamino)benzofuran-2(3H)-one
- Aurones
Uniqueness
3-(Carbamoylamino)-6,7-dimethylquinoxaline-2-carboxamide is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds
Properties
CAS No. |
89630-15-9 |
|---|---|
Molecular Formula |
C12H13N5O2 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
3-(carbamoylamino)-6,7-dimethylquinoxaline-2-carboxamide |
InChI |
InChI=1S/C12H13N5O2/c1-5-3-7-8(4-6(5)2)16-11(17-12(14)19)9(15-7)10(13)18/h3-4H,1-2H3,(H2,13,18)(H3,14,16,17,19) |
InChI Key |
IRYJZBUJTISIQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)C(=O)N)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















